![molecular formula C13H16ClNO2 B2770351 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 1164521-89-4](/img/structure/B2770351.png)
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
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Description
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one are not explicitly provided in the search results .Scientific Research Applications
- TMEM206 , an ion channel, conducts Cl− ions across plasma and vesicular membranes upon activation at low pH. CBA effectively inhibits TMEM206, making it a promising scaffold for future TMEM206 inhibitors .
- TMEM206 was initially thought to contribute to acid-induced cell death in colorectal cancer cells. However, recent studies suggest that TMEM206 is not a critical mediator of this process. CBA, with its specific inhibition of TMEM206, provides a valuable tool for functional studies at pH 4.5 .
- The reaction of OH radicals with 2-chlorophenol produces 2-chlorophenoxy via direct abstraction, rather than addition and subsequent water elimination. Understanding this process contributes to constructing kinetic models for the formation of PCDD/F in the gas phase .
Ion Channel Modulation
Colorectal Cancer Research
Environmental Chemistry
properties
IUPAC Name |
(E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYUPSAWIDEYPA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one |
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